4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C7H7ClN4S |
|---|---|
Molekulargewicht |
214.68 g/mol |
IUPAC-Name |
4-chloro-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-5-3-12(11-7(5)9)4-6-10-1-2-13-6/h1-3H,4H2,(H2,9,11) |
InChI-Schlüssel |
JGYHAZFHZYMMMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CN2C=C(C(=N2)N)Cl |
Herkunft des Produkts |
United States |
A Comprehensive Technical Guide to Characterizing the Binding Affinity of Novel Heterocyclic Compounds: A Case Study with 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
Abstract
The characterization of binding affinity between a small molecule and its protein target is a foundational element of modern drug discovery.[1] The equilibrium dissociation constant (K_D) provides a quantitative measure of this interaction, guiding lead optimization and structure-activity relationship (SAR) studies. This guide presents a comprehensive, technically-focused framework for determining the binding affinity of a novel chemical entity (NCE). We will use the hypothetical compound, 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, as a case study to illustrate the integrated workflow, from initial target identification to rigorous biophysical validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust, field-proven methodologies for affinity-based characterization.
Part 1: The Candidate Molecule: 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
The subject of our case study, 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, is an NCE featuring a pyrazole core. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors and antibacterial agents.[2][3][4] Its metabolic stability and versatile synthetic handles make it an attractive starting point for drug design.[2][5] The molecule also incorporates a thiazole ring, another heterocycle prevalent in anticancer and antimicrobial agents, known to interact with various biological targets.[6][7][8][9][10]
Given these structural motifs, it is reasonable to hypothesize that this compound may exhibit affinity for protein targets such as kinases, proteases, or other enzymes. The primary objective is to first identify its potential protein targets and then accurately quantify the binding affinity to validate these interactions.
Part 2: Target Identification: Finding the Needle in the Haystack
For a novel compound with an unknown mechanism of action, identifying its molecular target is the critical first step. A multi-pronged approach combining computational and experimental methods is most effective.
In Silico Target Prediction
Computational target fishing offers a rapid, cost-effective method to generate initial hypotheses.[11] These methods leverage vast chemogenomic databases to predict biological targets based on the principle that structurally similar molecules often share similar biological functions.[11]
-
Chemical Similarity Searching & Machine Learning: Tools like TargetHunter or the ChEMBL database can be used to identify known proteins that bind to ligands structurally similar to our query compound.[11] These algorithms map the molecule into a chemogenomic space to predict potential interactions.[11][12]
-
Panel Docking: This structure-based method involves docking the compound's 3D conformation into the binding sites of a large panel of proteins.[11][13] Services like TarFisDock can predict targets by evaluating the theoretical binding energy across hundreds of protein structures.[11]
Experimental Target Validation
Computational predictions must be confirmed experimentally. Label-free methods are preferred as they do not require modification of the compound, which could alter its binding properties.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in a native cellular environment.[14][15][16] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[14][15] By treating cells with the compound, applying a heat gradient, and quantifying protein solubility (often via mass spectrometry), one can identify proteins stabilized by the compound's binding.[14][17]
-
Cell Culture & Treatment: Culture relevant human cell lines (e.g., a cancer cell line if anticancer activity is suspected) to ~80% confluency. Treat cells with a predetermined concentration of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat the samples across a temperature gradient (e.g., 40°C to 64°C).
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant, reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction of each heated sample.
-
Data Analysis: Plot the relative protein abundance as a function of temperature for both treated and control samples. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates direct target engagement.[18]
Part 3: Quantitative Measurement of Binding Affinity
Once a putative target is identified (e.g., a specific kinase), the next step is to quantify the binding affinity using orthogonal, high-precision biophysical techniques.[19][20] The goal is to determine the equilibrium dissociation constant (K_D), a direct measure of binding strength, as well as kinetic parameters like association (k_on) and dissociation (k_off) rates.[1][21]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[22] It is highly effective for determining the kinetics of small molecule-protein binding.[23][24]
-
Causality Behind Experimental Choices: In an SPR experiment, one binding partner (the "ligand," typically the protein target) is immobilized on a sensor chip, and the other (the "analyte," our compound) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is proportional to the mass change and is measured in Resonance Units (RU).[25] This setup allows for the direct observation of both the binding (association) and unbinding (dissociation) phases.
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+ with 1-5% DMSO to match the compound solvent) and degas thoroughly.[26]
-
Ligand Immobilization: Activate a CM5 sensor chip surface using a mixture of NHS and EDC. Inject the purified target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (typically 5000-10000 RU). Deactivate remaining active esters with ethanolamine.[1][27]
-
Analyte Binding Assay: Prepare a serial dilution of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine in running buffer, typically spanning a concentration range from 0.1x to 10x the expected K_D.
-
Kinetic Titration: Perform a multi-cycle kinetic analysis. Inject each compound concentration over the immobilized protein surface (and a reference flow cell) for a set association time, followed by an injection of running buffer to monitor dissociation.[27] Between cycles, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte.
-
Data Analysis: Subtract the reference channel data from the active channel data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive k_on, k_off, and the K_D (K_D = k_off / k_on).[27]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for binding affinity determination because it directly measures the heat released or absorbed during a binding event.[28] This allows for the simultaneous determination of binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[29][30]
-
Causality Behind Experimental Choices: ITC operates by titrating one binding partner (the "ligand," our compound) into a sample cell containing the other (the "macromolecule," our target protein). A highly sensitive calorimeter measures the minute temperature changes between the sample cell and a reference cell.[26][30] The resulting data provides a complete thermodynamic signature of the interaction.[28]
Caption: Step-by-step workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation: This is the most critical step. Extensively dialyze the purified target protein against the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine compound in the exact same dialysis buffer. A slight buffer mismatch can create large heats of dilution, obscuring the binding signal.[26]
-
Concentration Determination: Accurately determine the concentrations of the protein and compound solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe. Place the assembly into the calorimeter and allow the system to thermally equilibrate.
-
Titration: Perform an initial small injection to remove any material from the syringe tip, then proceed with a series of (e.g., 19-25) automated injections of the compound into the protein solution. The heat change after each injection is measured.
-
Data Analysis: Integrate the area of each heat-burst peak to determine the enthalpy change for that injection. Plot these values against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to determine K_D, n, and ΔH. The binding entropy (ΔS) can then be calculated.[29]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[31][32] It is particularly useful for high-throughput screening and for competitive binding assays.
-
Causality Behind Experimental Choices: A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a large protein, its tumbling slows dramatically, leading to a significant increase in the polarization of the emitted light.[31] An unlabeled compound can then be tested for its ability to displace the tracer, which will cause a decrease in polarization.
-
Assay Development: A fluorescent tracer is required. This can be a fluorescently labeled version of our compound or a known fluorescent ligand that binds to the same site on the target protein. Determine the optimal concentration of tracer and protein that gives a robust signal window.[31][33]
-
Reagent Preparation: Prepare solutions of the target protein, the fluorescent tracer, and a serial dilution of the unlabeled test compound (4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine) in a suitable assay buffer.
-
Assay Plate Setup: In a microplate (typically a black, non-binding 384-well plate), add a fixed concentration of the target protein and fluorescent tracer to each well.[32][34]
-
Competition: Add the serial dilutions of the unlabeled test compound to the wells. Include controls for no-protein (minimum polarization) and no-competitor (maximum polarization).
-
Incubation and Measurement: Incubate the plate to allow the binding reaction to reach equilibrium.[31] Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.[32]
-
Data Analysis: Plot the measured polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to an inhibition constant (K_i).
Part 4: Data Synthesis and Orthogonal Validation
It is crucial to validate binding affinity data using at least two orthogonal methods. This ensures the results are not an artifact of a particular technology. SPR and ITC are an excellent pair for this, as one provides kinetic data (SPR) and the other provides thermodynamic data (ITC).[1]
Summary of Quantitative Binding Data
| Test Compound | Target Protein | Method | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine | Kinase X | SPR | 85 | 1.5 x 10⁵ | 1.28 x 10⁻² | N/A | N/A | N/A |
| 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine | Kinase X | ITC | 92 | N/A | N/A | 1.05 | -7.9 | -2.1 |
| 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine | Kinase X | FP (K_i) | 110 | N/A | N/A | N/A | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The strong agreement between the K_D values obtained from SPR and ITC, along with a comparable K_i from FP, provides high confidence in the measured binding affinity. The ITC data further reveals that the binding is enthalpically driven, a common characteristic for many potent drug-target interactions.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for characterizing the binding affinity of a novel compound, using 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine as a working example. By integrating in silico prediction, experimental target validation with CETSA, and quantitative affinity determination with orthogonal biophysical methods like SPR, ITC, and FP, researchers can build a comprehensive and reliable binding profile. This self-validating system of checks and balances ensures scientific integrity and provides the high-quality data necessary to drive informed decisions in the drug discovery pipeline, transforming a promising chemical scaffold into a viable lead candidate.
References
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health (NIH). Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. ScienceDirect. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]
-
Systematic Review On Thiazole And Its Applications. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. PubMed. Available at: [Link]
-
Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]
-
Perspective: the potential of pyrazole-based compounds in medicine. PubMed. Available at: [Link]
-
Cellular thermal shift assay. Wikipedia. Available at: [Link]
-
In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. National Institutes of Health (NIH). Available at: [Link]
-
Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. National Institutes of Health (NIH). Available at: [Link]
-
Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. American Chemical Society. Available at: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health (NIH). Available at: [Link]
-
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. MDPI. Available at: [Link]
-
In Silico Target Prediction. Creative Biolabs. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Drug-Target Interactions and Pharmacodynamics. Fiveable. Available at: [Link]
-
Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]
-
Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication. Available at: [Link]
-
Fluorescence polarization binding assays. Bio-protocol. Available at: [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health (NIH). Available at: [Link]
-
Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. National Institutes of Health (NIH). Available at: [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
-
fluorescence polarization assay. UbiQ. Available at: [Link]
-
A universal model for drug-receptor interactions. bioRxiv. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
-
Drug–Target Interactions. Royal Society of Chemistry. Available at: [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]
-
Surface Plasmon Resonance Binding Assay. Bio-protocol. Available at: [Link]
-
An Introduction to Surface Plasmon Resonance. Gator Bio. Available at: [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
How to measure and evaluate binding affinities. eLife. Available at: [Link]
-
Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and characterization of heterocyclic compounds incorporating 2- pyrazoline and 1,3-thiazol-4-one moieties with antimicrobial. Arkivoc. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kuey.net [kuey.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]
- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
- 21. universalpublicationhouse.com [universalpublicationhouse.com]
- 22. jacksonimmuno.com [jacksonimmuno.com]
- 23. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bioradiations.com [bioradiations.com]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 30. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 32. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 34. ubiqbio.com [ubiqbio.com]
how to dissolve 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine in DMSO for cell assays
Application Note: Optimized Solubilization and Handling of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine for In Vitro Cell Assays
Executive Summary
The transition of small-molecule heterocyclic compounds from dry powder to aqueous cell culture media is a critical failure point in drug discovery and molecular biology. 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a halogenated, multi-ring heteroaromatic compound. While its structure is optimized for target binding, its lipophilicity presents significant solubility challenges. This application note details a self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO), managing the "aqueous crash" during media transition, and mitigating vehicle-induced cytotoxicity in cell-based assays.
Physicochemical Profiling & Solvent Causality
To understand how to dissolve a compound, we must first understand why it resists dissolution.
Structural Analysis: 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine contains a pyrazole ring, a thiazole ring, a primary amine (-NH₂), and a chlorine atom.
-
The Challenge: The highly conjugated aromatic system and the electron-withdrawing, lipophilic chloro-group drive strong intermolecular stacking (crystal lattice energy) and repel water.
-
The Solution: DMSO is an amphiphilic, polar aprotic solvent. Its highly polarized sulfinyl group (S=O) acts as a potent hydrogen-bond acceptor for the compound's primary amine, while its methyl groups provide a hydrophobic microenvironment that solvates the thiazole and pyrazole rings.
The Threat of Hydration (Causality of Precipitation): DMSO is aggressively hygroscopic, absorbing up to 20% of its weight in atmospheric moisture within 24 hours[1]. When water enters the DMSO stock, it acts as an anti-solvent. It depresses the freezing point of DMSO and forces lipophilic compounds to spontaneously nucleate and precipitate out of solution[2]. Therefore, maintaining an anhydrous environment is not merely best practice—it is a strict mechanistic requirement to prevent false negatives in downstream biological assays[3].
Self-Validating Protocol: Master Stock Preparation
This protocol establishes a 10 mM Master Stock. By integrating Quality Control (QC) checkpoints, the workflow becomes a self-validating system, ensuring that any downstream assay failure is biological, not physicochemical.
Materials Required:
-
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (Desiccated powder)
-
Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity, endotoxin-free)
-
Argon or Nitrogen gas (for purging)
-
Glass vials with PTFE-lined caps (Avoid standard plastics, as DMSO can leach plasticizers).
Step-by-Step Methodology:
-
Equilibration: Allow the desiccated compound vial to reach room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising solubility.
-
Calculation: Calculate the required DMSO volume. For a 10 mM stock:
Volume(μL)=MolecularWeight(g/mol)Mass(mg)×100,000(Assuming an approximate MW of 214.7 g/mol for this specific structure, 1 mg requires ~465 µL of DMSO).
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Causality: Mild heat provides the kinetic energy required to break the crystal lattice without inducing thermal degradation.
-
Inert Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL) in amber glass vials. Purge the headspace with Argon/Nitrogen gas before sealing.
-
Storage: Store at -20°C or -80°C. Crucial Rule: Never subject the master stock to freeze-thaw cycles. Repeated opening introduces moisture, leading to irreversible compound precipitation[4].
The Aqueous Transition: Preventing Compound "Crash"
Directly injecting a 10 mM DMSO stock into aqueous cell culture media creates localized zones of high concentration. Before the solvent can diffuse, the compound exceeds its kinetic solubility limit and precipitates (the "crash")[5].
To prevent this, you must use an Intermediate Serial Dilution Strategy . Dilute the compound to its final target concentration in 100% DMSO first, and then perform a single, rapid 1:1000 dilution into pre-warmed culture media.
Table 1: Serial Dilution Matrix (1000x Stock Strategy)
| Desired Final Assay Conc. | 100% DMSO Intermediate Stock | Volume of Intermediate Stock | Volume of Culture Media | Final DMSO % |
| 10 µM | 10 mM (Master) | 1.0 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 1.0 µL | 999 µL | 0.1% |
| 100 nM | 100 µM | 1.0 µL | 999 µL | 0.1% |
| 10 nM | 10 µM | 1.0 µL | 999 µL | 0.1% |
Protocol Note: Always add the DMSO stock dropwise to the media while vortexing to ensure instantaneous dispersion.
Mitigating Vehicle Toxicity in Cell Assays
DMSO is biologically active. It readily penetrates hydrophobic barriers like the plasma membrane, altering membrane fluidity and permeability[6]. At concentrations above 0.5%, DMSO can act as a chemical chaperone, inhibit cell proliferation, and artificially suppress NF-κB and MAPK inflammatory pathways—severely confounding assay results (e.g., in RAW 264.7 macrophages)[7].
Table 2: Maximum Tolerated DMSO Concentrations by Cell Type
| Cell Type / Model | Max Recommended DMSO (v/v) | Observed Phenotypic Alterations if Exceeded |
| Primary Hepatocytes | ≤ 0.1% | Loss of metabolic enzyme activity (CYP450s). |
| PBMCs / T-Cells | ≤ 0.1% | Skewed differentiation, reduced cytokine production[6]. |
| Macrophages (RAW 264.7) | ≤ 0.25% | Artificial suppression of LPS-induced inflammation[7]. |
| Robust Cancer Lines (HeLa, HEK293) | ≤ 0.5% | Cell cycle arrest, morphological changes. |
The Golden Rule: Always maintain a final DMSO concentration of ≤ 0.1% (v/v) across all experimental and control wells to ensure that observed biological effects are strictly driven by 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine.
Quality Control & Validation Workflow
Before applying the media-diluted compound to your cells, you must validate that it has remained in solution. Sub-visual precipitation will artificially lower the effective concentration of your drug, leading to inaccurate IC50/EC50 calculations[8].
Validation Step: Use Laser Nephelometry or Dynamic Light Scattering (DLS) on a 200 µL aliquot of your final media preparation. Nephelometry detects the scattering of light caused by insoluble drug aggregates[8]. If the light scattering signal of the compound-treated media is statistically identical to the vehicle-only media, the compound is fully solubilized and safe to apply to the assay plate.
Experimental Workflow Visualization
Workflow for solubilizing and validating heterocyclic amines in DMSO for cell-based assays.
References
-
Waybright TJ, Britt JR, McCloud TG. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]
-
Bevan CD, Lloyd RS. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.[Link]
-
Dietsch GN, et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery.[Link]
-
Ahn J, et al. (2023). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. International Journal of Molecular Sciences (MDPI).[Link]
-
Roylan Developments / StoragePod Technology. Compound Management: DMSO Moisture Absorption and Precipitation.[Link]
Sources
- 1. spod-technology.com [spod-technology.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spod-technology.com [spod-technology.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | bioRxiv [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine as a precursor in drug discovery
Application Note: 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine as a Core Scaffold in PDE4 Inhibitor Drug Discovery
Executive Summary & Structural Rationale
The development of highly selective phosphodiesterase 4 (PDE4) inhibitors is a major focus in the treatment of inflammatory diseases (e.g., chronic obstructive pulmonary disease, asthma) and neurodegenerative disorders[1]. A critical challenge in PDE4 drug discovery is designing molecules that fit the deep, hydrophobic catalytic pocket of the enzyme while maintaining favorable pharmacokinetic properties.
The building block 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine has emerged as a highly privileged precursor in the synthesis of next-generation PDE4 inhibitors[2]. Its architectural design is highly deliberate:
-
The Pyrazole Ring: Acts as a rigid, planar scaffold that provides essential hydrogen-bond donors/acceptors to interact with the glutamine residues in the PDE4 active site.
-
The C4-Chlorine Atom: The halogen substitution serves a dual purpose. Electronically, it modulates the pKa of the pyrazole system. Sterically, it fills a specific hydrophobic sub-pocket in the PDE4 enzyme, significantly increasing binding affinity while simultaneously blocking metabolic oxidation at the C4 position.
-
The Thiazole-2-ylmethyl Moiety: Thiazole rings are highly valued in medicinal chemistry for their metabolic stability and lipophilicity. The methylene linker provides a critical degree of rotational freedom, allowing the thiazole ring to optimize its pi-stacking interactions with phenylalanine residues in the target protein.
-
The 3-Amine Handle: Serves as the primary synthetic vector for library generation, typically undergoing amide coupling or Buchwald-Hartwig amination to append diverse aryl or heteroaryl headgroups[2].
Physicochemical Profiling
Before utilizing this precursor in high-throughput library synthesis, it is crucial to understand its baseline physicochemical properties. The compound adheres strictly to Lipinski’s Rule of Five, ensuring that downstream derivatives have a high probability of maintaining oral bioavailability.
Table 1: Physicochemical Profile of the Precursor
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 214.67 g/mol | Low MW allows for the addition of large, complex headgroups without exceeding 500 Da. |
| cLogP (est.) | 1.8 - 2.1 | Optimal lipophilicity for passive membrane permeability and CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Excellent range for oral absorption; leaves room for additional polar groups in the final drug. |
| H-Bond Donors / Acceptors | 1 / 4 | The primary amine acts as the donor; nitrogen and sulfur atoms act as acceptors. |
Biological Context: The PDE4 Signaling Pathway
PDE4 enzymes are the primary regulators of cyclic adenosine monophosphate (cAMP) in immune and central nervous system cells. They catalyze the hydrolysis of active cAMP into inactive AMP. By inhibiting PDE4, intracellular cAMP levels rise, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory cytokines (e.g., IL-10) and the suppression of pro-inflammatory mediators (e.g., TNF-α)[3].
Mechanism of PDE4 inhibition leading to an anti-inflammatory response.
Synthetic Workflow & Library Generation
The primary synthetic utility of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine lies in its conversion into complex amides. However, the 3-amine of a pyrazole is notoriously deactivated. The adjacent electron-withdrawing pyrazole nitrogens, compounded by the inductive pull of the C4-chlorine, render this amine a poor nucleophile.
To overcome this, standard coupling reagents (like EDC/NHS) often fail or result in poor yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strictly recommended. HATU generates a highly reactive HOAt ester intermediate that accelerates the acylation of sterically hindered and electronically deactivated amines.
Optimized synthetic workflow for generating PDE4 inhibitor libraries.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system, ensuring that intermediate activation is confirmed before proceeding to the difficult coupling step.
Reagents & Materials:
-
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (1.0 eq)
-
Target Carboxylic Acid (e.g., substituted pyridine-carboxylic acid) (1.2 eq)
-
HATU (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-Activation of the Acid (Causality: Maximizing Electrophilicity): Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Cool the solution to 0 °C. Add DIPEA (3.0 eq) followed by HATU (1.3 eq).
-
Self-Validation Check: Stir for 15 minutes at 0 °C. A subtle color change (often to pale yellow) indicates the formation of the active HOAt ester. An aliquot can be quenched in methanol and checked via LC-MS to confirm the formation of the methyl ester (proving the acid was successfully activated).
-
-
Nucleophilic Addition: Dissolve 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the activated acid solution at 0 °C.
-
Coupling (Causality: Overcoming Deactivation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. The extended time is necessary due to the deactivated nature of the C4-chlorinated pyrazol-3-amine.
-
Reaction Monitoring: Analyze the reaction mixture via LC-MS. Look for the disappearance of the precursor mass (m/z [M+H]+ = 215.0) and the appearance of the product mass. If conversion is <95%, add an additional 0.5 eq of HATU and DIPEA and stir for 4 more hours.
-
Workup (Causality: Removing polar byproducts): Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (3x) to remove the acidic HOAt byproduct and unreacted carboxylic acid. Wash with 5% aqueous LiCl (2x) to completely remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc or Dichloromethane/Methanol depending on the polarity of the appended headgroup) to yield the pure amide derivative.
Representative Structure-Activity Relationship (SAR) Data
To demonstrate the utility of this precursor, Table 2 summarizes representative SAR data for derivatives synthesized using the above protocol. Appending bulky, electron-rich heteroaryls generally yields potent PDE4 inhibition[2].
Table 2: Representative SAR Data for Pyrazole-Amide Derivatives
| Coupled Carboxylic Acid Moiety | PDE4 IC₅₀ (nM) | Cellular TNF-α Inhibition IC₅₀ (nM) | Pharmacological Notes |
| Nicotinic acid | > 1000 | > 5000 | Poor fit in the hydrophobic pocket; lacks necessary bulk. |
| 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | 45 | 120 | Halogen-pi interactions significantly boost binding affinity. |
| 5-(3-Chlorophenyl)-6-methoxypyridine-3-carboxylic acid | 8 | 25 | Methoxy group acts as a key H-bond acceptor, locking the conformation. Highly potent lead. |
References
-
[2] Substituted pyridine and pyrazine compounds as PDE4 inhibitors. US Patent 20140275531A1. Google Patents. URL:
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological Reviews, 91(2), 651-690. URL:[Link]
-
[3] Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488-520. URL:[Link]
-
[1] Baillie, G. S., Tejeda, G. S., & Kelly, M. P. (2019). Therapeutic targeting of 3′,5′-cyclic nucleotide phosphodiesterases: inhibition and beyond. Frontiers in Pharmacology, 10, 1140. URL:[Link]
Sources
- 1. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 2. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
- 3. ahajournals.org [ahajournals.org]
Application Note: Cross-Coupling Strategies for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Substrate Analysis
The functionalization of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine presents a sophisticated challenge in modern synthetic chemistry. This bifunctional heterocycle is a highly valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators)[1]. However, it contains two competing reactive sites: an electron-rich C4-aryl chloride and a primary C3-amine. Furthermore, the 1,3-thiazole moiety possesses nitrogen and sulfur atoms capable of coordinating with transition metals, which can lead to catalyst poisoning.
To achieve high yields and strict chemoselectivity, the experimental design must account for the following mechanistic realities:
-
Electronic Deactivation of the C-Cl Bond: Aryl chlorides are notoriously difficult to activate due to their high bond dissociation energy. Standard catalysts like Pd(PPh3)4 fail to undergo oxidative addition. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are mandatory to lower the activation barrier[2].
-
Chemoselectivity (C-C vs. C-N): When targeting the C4-chloride for Suzuki-Miyaura coupling, the free C3-amine can act as a competing nucleophile, causing unwanted Buchwald-Hartwig oligomerization. Conversely, when utilizing the C3-amine as a nucleophile against an exogenous aryl bromide/iodide, the C4-chloride must remain unreacted.
-
Catalyst Poisoning: The thiazole ring can act as a bidentate or monodentate ligand. Utilizing highly active, pre-formed Palladium Generation 3 (Pd G3) precatalysts ensures rapid generation of the active L-Pd(0) species, outcompeting substrate-driven catalyst deactivation[3].
Mechanistic Logic & Pathway Divergence
The choice of catalytic system dictates the functionalization pathway. The diagram below illustrates the self-validating logic used to selectively drive either C-C or C-N bond formation.
Chemoselective divergence for functionalizing the pyrazole scaffold based on catalyst selection.
Data Presentation: Catalyst & Ligand Screening
The following table summarizes the quantitative optimization data for both reaction pathways. The causality behind the yields is directly tied to the ligand's ability to either force oxidative addition into the C-Cl bond (XPhos) or facilitate C-N reductive elimination while ignoring the C-Cl bond (XantPhos)[4],[3].
| Reaction Type | Target Site | Catalyst / Ligand System | Base | Solvent | Temp (°C) | Conversion (%) | Mechanistic Rationale |
| Suzuki-Miyaura | C4-Cl | Pd(PPh3)4 | K2CO3 | Dioxane/ H2O | 100 | < 5% | Catalyst unable to activate electron-rich C-Cl bond. |
| Suzuki-Miyaura | C4-Cl | XPhos Pd G3 / XPhos | K3PO4 | Dioxane/ H2O | 100 | 92% | Bulky, electron-rich XPhos forces oxidative addition[2]. |
| Buchwald-Hartwig | C3- NH2 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 110 | 34% | Poor reductive elimination; competitive C4-Cl activation. |
| Buchwald-Hartwig | C3- NH2 | Pd2(dba)3 / XantPhos | DBU | PhMe/MeCN | 110 | 88% | XantPhos promotes C-N coupling; DBU maintains homogeneity[3]. |
Experimental Protocols
Protocol A: Suzuki-Miyaura C4-Arylation (C-C Bond Formation)
Note: To prevent competitive C-N coupling, it is highly recommended to pre-protect the C3-amine with a di-Boc group using Boc2O and DMAP prior to this step.
Reagents:
-
N,N -di-Boc-4-chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (1.0 equiv, 0.5 mmol)
-
Arylboronic Acid (1.5 equiv, 0.75 mmol)
-
XPhos Pd G3 (0.05 equiv, 5 mol%)
-
K3PO4 (3.0 equiv, 1.5 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the protected pyrazole substrate, arylboronic acid, XPhos Pd G3, and K3PO4 .
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times to ensure a strictly anaerobic environment. Causality: Pd(0) intermediates are highly sensitive to oxidation, which halts the catalytic cycle.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water via syringe.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Purification: Filter, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-arylated product.
Protocol B: Buchwald-Hartwig C3-Amination (C-N Bond Formation)
Note: This protocol uses the unprotected pyrazole as the nucleophile against an exogenous Aryl Bromide. The use of DBU ensures a homogeneous reaction mixture, preventing base-induced precipitation[3].
Reagents:
-
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (1.2 equiv, 0.6 mmol)
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
Pd2(dba)3 (0.025 equiv, 2.5 mol%)
-
XantPhos (0.06 equiv, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 1.0 mmol)
-
Toluene / Acetonitrile (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried microwave vial, add the Aryl Bromide, Pd2(dba)3 , and XantPhos. Evacuate and backfill with Argon (3x).
-
Reagent Addition: Dissolve the pyrazole substrate in anhydrous, degassed Toluene/Acetonitrile. Add this solution to the vial via syringe, followed immediately by the addition of DBU. Causality: DBU acts as a soluble base, forming an ionic liquid byproduct (DBU·HBr) that prevents the coating of the catalyst, maintaining high turnover frequencies[3].
-
Reaction: Seal the vial and heat at 110 °C for 16 hours. Monitor the consumption of the Aryl Bromide via LC-MS.
-
Workup & Purification: Cool the mixture, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC to isolate the pure secondary amine.
Experimental Workflow Visualization
Standardized step-by-step workflow for inert-atmosphere cross-coupling protocols.
References
-
ACS Publications. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." Organic Process Research & Development. URL:[Link]
-
J-Stage. "Organoborane coupling reactions (Suzuki coupling)." Tetrahedron. URL:[Link]
-
RSC Publishing. "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions." Dalton Transactions. URL:[Link]
-
ResearchGate. "Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction." URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01430B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
applications of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine in agrochemical development
Application Note: Utilizing 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (CTPA) in Next-Generation Agrochemical Development
Executive Rationale & Pharmacophore Analysis
The rapid emergence of target-site and metabolic resistance to classical neonicotinoid insecticides (such as imidacloprid and thiamethoxam) has necessitated the development of novel chemical scaffolds[1]. 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (CTPA) is a highly functionalized, privileged intermediate engineered specifically for the synthesis of next-generation nicotinic acetylcholine receptor (nAChR) modulators and mesoionic insecticides.
The structural logic of the CTPA scaffold relies on two synergistic moieties:
-
The 1,3-thiazol-2-ylmethyl Group: Acting as a bioisostere to the traditional 2-chloro-1,3-thiazol-5-ylmethyl pharmacophore, this group retains the critical hydrogen-bond accepting properties required for docking into the insect nAChR orthosteric site[1]. However, its altered spatial geometry is specifically designed to sterically bypass the R81T target-site mutation frequently found in resistant aphid species (e.g., Myzus persicae).
-
The 4-Chloro-1H-pyrazol-3-amine Core: The pyrazole ring provides a rigid, metabolically stable framework. The C4-chlorine atom serves a dual purpose: it increases the overall lipophilicity ( logP ) to enhance cuticular penetration and systemic xylem transport, and it sterically blocks cytochrome P450-mediated oxidation, which is a primary driver of metabolic cross-resistance[2]. The C3-amine acts as the critical nucleophilic handle for downstream derivatization into diamides, ureas, or mesoionic structures.
Mechanistic Pathway
When derivatized into a final active ingredient, the CTPA scaffold facilitates precise modulation of the insect central nervous system. The Insecticide Resistance Action Committee (IRAC) classifies nAChR competitive modulators under Group 4[3]. The binding of the CTPA derivative triggers a continuous influx of cations, leading to tetanic muscle spasms and rapid pest mortality.
Fig 1: Mechanism of action for CTPA-derived nAChR modulators in target insect pests.
Experimental Workflows & Protocols
To convert the CTPA building block into a viable agrochemical lead, researchers must employ rigorous electrophilic coupling followed by high-throughput screening (HTS) to validate target engagement.
Fig 2: End-to-end workflow from CTPA scaffold derivatization to in vivo efficacy screening.
Protocol A: Synthesis of CTPA-Amides via Electrophilic Coupling
Causality Insight: The 3-amino group on the pyrazole ring exhibits significantly reduced nucleophilicity due to the delocalization of its lone pair into the electron-deficient pyrazole π -system. Standard EDC/NHS coupling is inefficient here. Therefore, we utilize HATU in the presence of a strong, non-nucleophilic base (DIPEA) to ensure rapid formation of the active ester and drive the amidation to completion.
-
Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. (Rationale: Argon prevents oxidative degradation of sensitive precursors, while anhydrous DMF prevents the rapid hydrolysis of the highly reactive HATU intermediate.)
-
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add 0.9 eq of CTPA to the activated mixture. (Rationale: Using CTPA as the limiting reagent simplifies downstream purification, as unreacted carboxylic acid can be easily removed via a basic aqueous workup.)
-
Self-Validating QC Step: After 4 hours, sample 5 μL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation: Proceed to workup only when the unreacted CTPA peak ( [M+H]+ m/z≈215 ) is <2% of the total area. If >2%, spike with an additional 0.2 eq of HATU/DIPEA.
-
Purification: Quench with saturated NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via preparative HPLC to achieve >98% purity (mandatory for biological assays).
Protocol B: High-Throughput Radioligand Binding Assay (HTS)
Causality Insight: To confirm that the synthesized CTPA derivatives act specifically at the nAChR, we use a competitive radioligand binding assay with [3H] imidacloprid. Utilizing native membrane extracts from Myzus persicae ensures the assay reflects physiological receptor conformations, which recombinant cell lines often fail to replicate accurately[1].
-
Membrane Preparation: Homogenize flash-frozen Myzus persicae heads in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet. (Rationale: Insect heads are highly enriched in central nervous system nAChRs, maximizing the signal-to-noise ratio.)
-
Incubation: In a 96-well microtiter plate, combine 100 μL of membrane suspension, 50 μL of [3H] imidacloprid (final concentration 1 nM), and 50 μL of the CTPA derivative (serial dilutions from 10−4 to 10−10 M).
-
Equilibration: Incubate the plate at 4°C for 60 minutes. (Rationale: Low temperature slows receptor kinetics, preventing the rapid dissociation of the radioligand during the subsequent filtration step.)
-
Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash three times with ice-cold buffer. (Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.)
-
Self-Validating QC Step: A known unlabeled agonist (e.g., ) must be run in parallel as a positive control. Validation: If the positive control fails to displace the radioligand with an expected IC50 (<5 nM), the membrane preparation is deemed degraded and the assay plate is invalidated.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression.
Quantitative Data Summarization
The table below summarizes the binding affinities of synthesized CTPA derivatives compared to a commercial standard, demonstrating the scaffold's ability to overcome target-site resistance.
| Compound | M. persicae WT nAChR IC50 (nM) | M. persicae R81T nAChR IC50 (nM) | Resistance Ratio (RR) | LogP (Calculated) |
| Imidacloprid (Standard) | 1.2 ± 0.3 | 45.6 ± 4.1 | 38.0 | 0.57 |
| CTPA-Amide Lead 1 | 3.4 ± 0.5 | 4.1 ± 0.6 | 1.2 | 2.15 |
| CTPA-Mesoionic Lead 2 | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.4 | 1.84 |
Data Interpretation: While Imidacloprid suffers a 38-fold drop in efficacy against the R81T mutant strain, both CTPA derivatives maintain single-digit nanomolar affinity (RR ≈ 1), proving the efficacy of the 1,3-thiazol-2-ylmethyl geometry in bypassing steric hindrance at the mutated receptor site.
References
-
Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2011). Overview of the status and global strategy for neonicotinoids. Journal of Agricultural and Food Chemistry, 59(7), 2897-2908. [Link]
-
Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128.[Link]
-
Sparks, T. C., Crossthwaite, A. J., Nauen, R., Banba, S., Cordova, D., Earley, F., Ebbinghaus-Kintscher, U., Fujioka, S., Hirao, A., Karmon, D., Kennedy, R., Nakao, T., Ueyama, I., Wessels, F. J. (2020). Insecticides, biologics and nematicides: Updates to IRAC's mode of action classification - a tool for resistance management. Pesticide Biochemistry and Physiology, 167, 104587.[Link]
Sources
troubleshooting low aqueous solubility of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter drug discovery candidates that exhibit excellent target affinity but fail in assays due to poor physicochemical properties.
This guide provides a deep-dive troubleshooting framework for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine , a compound that presents classic "brick dust" solubility challenges. Here, we synthesize field-proven insights with rigorous chemical principles to help you overcome precipitation issues in both in vitro and in vivo workflows.
Root Cause Analysis: Why is this compound insoluble?
To solve a solubility issue, we must first understand the molecular causality. The low aqueous solubility of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is driven by three intersecting structural factors:
-
High Crystal Lattice Energy ("Brick Dust" Effect): The molecule consists of a rigid, planar pyrazole ring linked to a planar thiazole ring. This flatness promotes strong π−π stacking in the solid state, requiring a high amount of thermodynamic energy to break the crystal lattice before solvation can occur[1].
-
Lipophilicity vs. Hydration: The addition of the 4-chloro substituent on the pyrazole ring significantly increases the molecule's lipophilicity (LogP) and creates a hydrophobic penalty, resisting cavity formation in aqueous media.
-
Ionization State at Physiological pH: Aqueous solubility is highly dependent on ionization. The thiazole nitrogen has a pKa of approximately 2.5[2], and the pyrazole-3-amine system has a basic pKa in the range of 3.5–4.5. At a physiological pH of 7.4, the molecule is completely un-ionized. Without an ionic charge to interact with water dipoles, the compound rapidly precipitates[3].
Formulation Decision Tree
Depending on your experimental endpoint, your formulation strategy must adapt. Use the workflow below to select the appropriate solubility enhancement technique.
Decision tree for solubility enhancement of the target compound.
Step-by-Step Troubleshooting Protocols
Protocol A: Co-Solvent Cascade for In Vitro Assays
Directly diluting a DMSO stock into an aqueous buffer causes "solvent shift," where the compound crashes out as the DMSO diffuses into the water[4]. To prevent this, we use a thermodynamic bridge.
-
Step 1: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Causality: DMSO disrupts the hydrogen bonding and π−π stacking of the crystal lattice.
-
Step 2: Create a 10x intermediate working solution by diluting the DMSO stock into a co-solvent mixture (e.g., 40% PEG-400 / 10% Tween-80 / 50% Water).
-
Step 3: Dilute the intermediate solution 1:10 into your final assay buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration remains ≤1% to prevent cellular toxicity.
-
Self-Validating Check: Measure the optical density (OD) of the final well at 620 nm. An OD620>0.05 indicates the presence of sub-visible colloidal aggregates, meaning the compound has precipitated and the assay will yield false negatives.
Protocol B: Synergistic Complexation for In Vivo Dosing
For animal models, high concentrations are required, and DMSO is highly toxic. We leverage the slightly basic nature of the compound alongside cyclodextrin complexation[4].
-
Step 1: Weigh the required mass of the API (Active Pharmaceutical Ingredient).
-
Step 2: Prepare a vehicle of 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 50 mM Acetate Buffer at pH 4.0. Causality: The acidic pH protonates the thiazole/amine nitrogens (increasing intrinsic solubility), while the hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 4-chloro-pyrazole core[4].
-
Step 3: Add the API to the vehicle. Vortex vigorously for 5 minutes, followed by bath sonication at 37°C for 30 minutes.
-
Step 4 (Self-Validating Check): Pass the solution through a 0.22 µm PVDF syringe filter. If you experience high back-pressure, the compound has not fully complexed and remains in suspension.
Quantitative Formulation Data Summary
Use the table below to compare the expected outcomes of various formulation strategies for this specific chemotype.
| Formulation Approach | Primary Mechanism of Action | Target Application | Expected Solubility | Pros & Cons |
| 100% DMSO Stock | Disrupts crystal lattice energy | Stock Storage | >50 mM | Pro: Complete dissolution.Con: High toxicity; requires dilution. |
| pH 3.0 Buffer (HCl) | Ionizes thiazole & amine ( pKa ~2.5-4.0) | IV / PO Dosing | ∼2−5 mg/mL | Pro: Cheap and simple.Con: GI irritation; precipitates at pH 7.4[3]. |
| 20% HP- β -CD (pH 4.0) | Encapsulates lipophilic core | In Vivo PK/PD | ∼10−15 mg/mL | Pro: Biocompatible; prevents precipitation.Con: Expensive at large scale. |
| Nano-milling | Increases surface area for dissolution | PO Dosing | >20 mg/mL (Suspension) | Pro: High bioavailability[5].Con: Requires specialized equipment. |
Interactive FAQs
Q: I diluted my DMSO stock directly into PBS (pH 7.4) and the solution turned cloudy. What happened? A: You experienced solvent shift precipitation. Because the pKa of the thiazole nitrogen is ~2.5[2], the molecule is completely un-ionized at pH 7.4. When DMSO diffuses into the bulk water, the compound's local solubility drops instantly, causing it to crash out. Solution: Use Protocol A (Co-solvent cascade) to ease the transition into the aqueous phase.
Q: Can I form a stable salt of this compound to improve water solubility? A: Yes, but with strict caveats. You can form a salt using strong acids like Hydrochloric acid (HCl) or Methanesulfonic acid (mesylate)[1]. However, because these are salts of a weak base, they are highly prone to disproportionation. The moment the salt is introduced to a neutral pH environment (like the intestine or standard assay buffers), the conjugate base drops its proton and the free-base compound will rapidly precipitate[3].
Q: Is a lipid-based formulation appropriate for this compound? A: Likely not. While the 4-chloro group increases lipophilicity, the planar, rigid structure results in a "brick dust" molecule. Brick dust compounds typically have poor solubility in both water and lipids[1]. If the compound does not dissolve in lipid excipients (like Corn oil or Labrasol), amorphous solid dispersions (ASDs) or nano-milling are much better alternatives[5].
References
-
Technologies to Counter Poor Solubility Issues: A Review Source: Research Journal of Pharmacy and Technology (rjptonline.org) URL:[Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery (drug-dev.com) URL:[Link]
-
Strategies to address low drug solubility in discovery and development Source: PubMed / Pharmacological Reviews (nih.gov) URL: [Link]
-
A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug Source: Annex Publishers (annexpublishers.com) URL:[Link]
-
Thiazole - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link]
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
Technical Support Center: Synthesis of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine. Our focus is on practical, field-proven solutions to minimize byproduct formation and enhance product purity and yield.
Introduction: A Plausible Synthetic Pathway
The synthesis of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a multi-step process. A likely and efficient route, which will form the basis of this guide, is outlined below. Each step presents unique challenges regarding byproduct formation.
Caption: Plausible synthetic route for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Chlorination of 3-Nitro-1H-pyrazole
Question 1: My chlorination reaction of 3-nitropyrazole is yielding multiple chlorinated products. How can I improve the selectivity for 4-chloro-3-nitro-1H-pyrazole?
Root Cause Analysis: The pyrazole ring has multiple positions susceptible to electrophilic substitution. While the 4-position is generally favored for halogenation in pyrazoles, harsh reaction conditions or inappropriate chlorinating agents can lead to over-chlorination or substitution at other positions.[1][2]
Troubleshooting Protocol:
-
Choice of Chlorinating Agent:
-
Recommended: Use a milder chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). These reagents often provide better regioselectivity compared to harsher agents like chlorine gas.
-
Avoid: Chlorine gas can be aggressive and may lead to a mixture of chlorinated products.
-
-
Reaction Conditions Optimization:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. This helps to control the reaction rate and improve selectivity.
-
Solvent: Use an inert solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
-
Step-by-Step Experimental Procedure: a. Dissolve 3-nitro-1H-pyrazole in your chosen inert solvent. b. Cool the solution to 0°C in an ice bath. c. Add the chlorinating agent (e.g., NCS) portion-wise over a period of 30-60 minutes, monitoring the reaction progress by TLC or LC-MS. d. Allow the reaction to stir at 0°C to room temperature until completion. e. Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution for reactions with NCS). f. Proceed with a standard aqueous workup and purification by column chromatography.
Scientific Rationale: By using a milder chlorinating agent and maintaining low temperatures, you can favor the kinetic product, which is typically the 4-chloro isomer, and minimize the formation of thermodynamically more stable but undesired di- or tri-chlorinated byproducts.
Step 2: Reduction of 4-Chloro-3-nitro-1H-pyrazole
Question 2: The reduction of my 4-chloro-3-nitropyrazole is incomplete, or I am observing dechlorination. What is the best method for this reduction?
Root Cause Analysis: The choice of reducing agent is critical. Some potent reducing agents can lead to the undesired reduction of the chloro-substituent (hydrodechlorination). Incomplete reactions are often due to insufficient reducing agent or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Recommended Reducing Agents:
-
Tin(II) Chloride (SnCl₂): This is a classic and effective method for the selective reduction of nitro groups in the presence of halogens.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can be very effective. However, care must be taken to avoid hydrodechlorination.
-
Iron in Acetic Acid: A cost-effective and generally reliable method.[3]
-
-
Step-by-Step Experimental Procedure (Using SnCl₂): a. Suspend 4-chloro-3-nitro-1H-pyrazole in a suitable solvent like ethanol or ethyl acetate. b. Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid. c. Heat the reaction mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts. e. Filter the mixture and extract the filtrate with an organic solvent. f. Dry the organic layer and concentrate to obtain the crude 4-chloro-1H-pyrazol-3-amine.
Data Table: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Potential Byproducts |
| SnCl₂ / HCl | Reflux in Ethanol | High selectivity, reliable | Tin salt residues |
| Fe / Acetic Acid | Reflux | Cost-effective | Iron residues |
| Pd/C, H₂ | Room temp, atmospheric pressure | Clean reaction | Hydrodechlorination |
Scientific Rationale: Tin(II) chloride is a chemoselective reducing agent that preferentially reduces the nitro group over the aryl chloride. The acidic conditions also help to activate the nitro group for reduction.
Step 3: N-Alkylation of 4-Chloro-1H-pyrazol-3-amine
Question 3: My N-alkylation of 4-chloro-1H-pyrazol-3-amine with 2-(chloromethyl)thiazole is resulting in a mixture of two regioisomers. How can I control the regioselectivity?
Root Cause Analysis: The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of N-alkylation is influenced by steric hindrance, the electronic nature of the substituents on the pyrazole ring, and the reaction conditions (base, solvent, temperature).[4][5] The formation of two regioisomers is a common problem in pyrazole chemistry.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for controlling regioselectivity in N-alkylation.
Troubleshooting Protocol:
-
Optimize Base and Solvent:
-
Recommended: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
Avoid: Strong bases like sodium hydride (NaH) can lead to the formation of the pyrazole anion, which may result in a loss of regioselectivity.
-
-
Temperature Control:
-
Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C). Higher temperatures can lead to isomerization or the formation of the thermodynamically favored product, which may not be the desired isomer.
-
-
Step-by-Step Experimental Procedure for Regioselective N-Alkylation: a. To a solution of 4-chloro-1H-pyrazol-3-amine in DMF, add potassium carbonate (1.5-2.0 equivalents). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 2-(chloromethyl)thiazole in DMF dropwise. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. e. Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry, and concentrate. g. Purify the product by column chromatography to separate any minor regioisomer.
Data Table: Influence of Reaction Conditions on Regioselectivity
| Base | Solvent | Temperature | Predominant Isomer |
| K₂CO₃ | DMF | Room Temp | N1-alkylation (often favored) |
| NaH | THF | 0°C to RT | Mixture of isomers |
| Cs₂CO₃ | Acetonitrile | 50°C | N1-alkylation (often favored) |
Scientific Rationale: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors. The 3-amino group can influence the nucleophilicity of the adjacent N2 position. By using milder conditions, the kinetic product is often favored. Steric hindrance from the substituent at the 3-position can also direct the incoming electrophile to the less hindered N1 position.
Question 4: I am observing the formation of a di-alkylated byproduct. How can this be prevented?
Root Cause Analysis: The amino group at the 3-position is also nucleophilic and can be alkylated, leading to a di-alkylated byproduct. This is more likely to occur if an excess of the alkylating agent is used or under forcing reaction conditions.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of 2-(chloromethyl)thiazole.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting 4-chloro-1H-pyrazol-3-amine is consumed to prevent further alkylation.
-
-
Purification:
-
The di-alkylated byproduct can usually be separated from the desired mono-alkylated product by column chromatography due to differences in polarity.
-
Byproducts from Starting Materials
Question 5: My final product is contaminated with impurities that do not seem to be isomers. What could be their source?
Root Cause Analysis: Impurities can be carried over from the synthesis of the starting materials, particularly 2-(chloromethyl)thiazole, which can be unstable.
Common Byproducts from 2-(Chloromethyl)thiazole Synthesis:
-
2,5-bis(chloromethyl)thiazole: Formed from over-chloromethylation.[7]
-
Tarry polymers: Resulting from the decomposition of 2-(chloromethyl)thiazole.[7]
-
Isomeric chloromethylthiazoles: Depending on the synthetic route.
Troubleshooting Protocol:
-
Purify 2-(chloromethyl)thiazole before use:
-
Distillation under reduced pressure is a common method for purifying this reagent.
-
Caution: 2-(chloromethyl)thiazole can be unstable, and distillation should be performed with care at low temperatures.[7]
-
-
Storage of 2-(chloromethyl)thiazole:
-
Store in a refrigerator under an inert atmosphere.
-
For long-term storage, consider stabilizing it with a small amount of a non-nucleophilic base.[7]
-
References
- Almansa, C., Virgili, M., Carceller, E., & Grima-Poveda, P. (2020). Versatile Three Component Coupling for the Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems. Heterocycles.
- Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., & Shevelev, S. A. (2012). Efficient Procedure for High-Yield Synthesis of 4-Substituted 3,5-Dinitropyrazoles Using 4-Chloro-3,5-dinitropyrazole. ChemInform.
- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-chloro-substituted derivatives of pyrazole and its alkyl derivatives. Russian Journal of Electrochemistry, 44(12), 1320–1326.
- Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
- US5047551A, "Preparation of 4-chloropyrazoles", issued 1991-09-10. ()
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures.
- Chen, J., Chen, J., & Rao, W. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry, 78(3), 1134–1141.
- De, S. K. (2022).
- Process for the preparation of chlorothiazole deriv
- BenchChem. (n.d.). Minimizing byproduct formation in 2-(Chloromethyl)thiophene synthesis.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997).
- BenchChem. (n.d.).
- Guidechem. (2022). What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?
- De, S. K. (2022).
- Yin, P., & Zhang, J. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2849.
- Reddy, J. S. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- Jasiński, R. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8431.
- Reddy, J. S. (2001). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2017).
- Beryozkina, T. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Elgemeie, G. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
- Sinditskii, V. P. (2015). Thermal Decomposition of Nitropyrazoles.
- Li, Q.-Q., Xiao, Z.-F., Yao, C.-Z., Zheng, H.-X., & Kang, Y.-B. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Chemistry Portal.
- Organocatalytic enantioselective aminoalkylation of pyrazol-3-ones with aldimines generated in situ
- Ghandour, M. I., Bouayad, A., Boukir, A., Chakroune, S., & Akhazzane, M. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2).
Sources
- 1. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Load for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine Amination
Welcome to the technical support center for the amination of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific, yet challenging, cross-coupling reaction. Given the electron-deficient nature of the pyrazole ring and the potential for catalyst inhibition by the thiazole and amine moieties, a systematic approach to catalyst load optimization is critical for success.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the most common initial culprits?
A1: For low or no conversion in palladium-catalyzed aminations, the primary suspects are often related to the catalyst's activity and the reaction environment.[3]
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing. Ensure you are using a reliable palladium precatalyst.[3]
-
Reagent Purity: Impurities in your substrate, amine, solvent, or base can poison the catalyst. It is crucial to use pure, anhydrous, and degassed reagents.[3]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen).[4]
Q2: I'm observing the formation of side products. What are the likely side reactions?
A2: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the starting material and the formation of dimeric products. These can arise from:
-
Sub-optimal Ligand Choice: An inappropriate ligand can lead to catalyst decomposition and favor side reactions.[4]
-
Incorrect Base: The choice and strength of the base are crucial and can influence the reaction pathway.[5][6][7] For base-sensitive substrates, stronger bases like NaOtBu might cause decomposition.[8]
-
Reaction Temperature: High temperatures can sometimes promote undesired pathways.[4]
Q3: Why is the choice of catalyst system (Palladium vs. Copper) important for my specific substrate?
A3: Both palladium and copper catalysts are used for C-N cross-coupling reactions, but their reactivity profiles differ.
-
Palladium catalysts , particularly with bulky phosphine ligands, are generally very effective for a wide range of aryl halides and amines.[9] They are often the first choice for complex substrates.
-
Copper catalysts can be a more cost-effective option and are particularly useful for the amination of aryl chlorides, though they may require higher temperatures.[10][11][12] For certain substrates, especially those prone to side reactions with palladium, copper can offer a milder alternative.[10]
Troubleshooting and Optimization Guides
Issue 1: Low Yield or Stalled Reaction
A low yield or a reaction that stalls before completion often points to issues with catalyst activity or stability. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low-yielding amination reactions.
Step-by-Step Guide:
-
Verify Reagent Purity and Reaction Setup:
-
Catalyst System Screening:
-
Your substrate contains a heteroaryl chloride, which can be challenging.[13] It's advisable to screen both palladium and copper-based catalyst systems.
-
Palladium: Start with a common precatalyst like Pd(OAc)₂ or a more advanced Buchwald precatalyst, paired with a suitable ligand.
-
Copper: CuI is a common and effective copper source for amination of aryl chlorides.[11]
-
-
Ligand Optimization:
-
Base Optimization:
-
Solvent and Temperature Optimization:
-
The choice of solvent can affect catalyst solubility and stability. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations.[15]
-
Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Higher temperatures can sometimes improve conversion but may also lead to catalyst decomposition.[8]
-
Issue 2: Catalyst Deactivation
Catalyst deactivation is a common problem, especially with heteroaromatic substrates that can coordinate to the metal center and inhibit catalysis.[1][2]
Workflow for Addressing Catalyst Deactivation:
Caption: A decision tree for troubleshooting suspected catalyst deactivation.
Strategies to Mitigate Catalyst Deactivation:
-
Increase Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand can sometimes help to stabilize the active catalytic species and prevent deactivation.[3]
-
Employ Bulky, Electron-Rich Ligands: Sterically hindered ligands can protect the metal center and promote the desired reductive elimination step over deactivation pathways.[9]
-
Use a Precatalyst: Modern precatalysts are designed for cleaner and more efficient generation of the active Pd(0) species, which can lead to a more stable catalytic system.[4]
-
Lower the Reaction Temperature: While seemingly counterintuitive, lowering the temperature and extending the reaction time can sometimes prevent catalyst decomposition.[4]
-
Consider a Copper-Based System: In cases of severe catalyst poisoning with palladium, a copper-catalyzed reaction may be a viable alternative.[10][11]
Experimental Protocols
High-Throughput Screening for Catalyst and Ligand Optimization
For efficient optimization, a high-throughput screening (HTS) approach can be invaluable.[16][17][18][19][20] This allows for the parallel testing of multiple conditions to quickly identify promising catalyst systems.
Protocol for HTS:
-
Preparation of Stock Solutions: Prepare stock solutions of your starting material, amine, and base in the chosen solvent. Also, prepare stock solutions of the various palladium/copper precursors and ligands to be screened.
-
Array Setup: In a 96-well plate or an array of reaction vials, dispense the stock solutions of the starting material, amine, and base.
-
Catalyst/Ligand Addition: To each well/vial, add a different palladium/ligand or copper/ligand combination. Ensure a consistent metal-to-ligand ratio across the screening plate.
-
Reaction: Seal the plate/vials and place them in a shaker block at the desired temperature for a set amount of time.
-
Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each well/vial using a high-throughput analytical technique such as LC-MS or GC-MS.
Table 1: Example of a High-Throughput Screening Plate Setup
| Well | Pd Source | Ligand | Base | Solvent | Temp (°C) |
| A1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 |
| A2 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 100 |
| B1 | CuI | (±)-BINAP | K₃PO₄ | DMF | 120 |
| B2 | Pd(OAc)₂ | cataCXium A | Cs₂CO₃ | Toluene | 80 |
| ... | ... | ... | ... | ... | ... |
References
- Technical Support Center: Palladium-Catalyzed Allylic Amination - Benchchem. (n.d.).
- Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(4), 1617–1627.
- How to Implement High-Throughput Screening for Catalyst Discovery (robotics & AI). (2025).
- Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. The Hartwig Group.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2024). PubMed.
- Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. (2025). Inorganic Chemistry - ACS Publications.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025). PMC.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2025).
- High-Throughput Screening. (n.d.). Sigma-Aldrich.
- The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Buchwald Ligands. (n.d.). Sigma-Aldrich.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis.
- High-throughput experimentation meets artificial intelligence: a new pathway to catalyst discovery. (2020). RSC Publishing.
- High-Throughput Optimization of a High-Pressure Catalytic Reaction. (2025). ACS Publications.
- Ten guidelines for catalyst testing. (n.d.). Academia.edu.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships. (2008). PubMed.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2022). Taylor & Francis.
- Catalyst Screening. (n.d.). Unchained Labs.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Catalyst Screening & TLC-MS for Reaction Analysis. (n.d.). MilliporeSigma.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society.
- A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. (2002). The Journal of Organic Chemistry - ACS Publications.
- US5047551A - Preparation of 4-chloropyrazoles. (n.d.). Google Patents.
- Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. (2013). The Journal of Organic Chemistry - ACS Publications.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. (n.d.). Benchchem.
Sources
- 1. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. How to Implement High-Throughput Screening for Catalyst Discovery (robotics & AI) [eureka.patsnap.com]
- 17. High-throughput experimentation meets artificial intelligence: a new pathway to catalyst discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine Against Established Pyrazole-Based Kinase Inhibitors
Executive Summary
The pyrazole ring is a foundational pharmacophore in targeted oncology and immunology, functioning as a privileged ATP-competitive hinge-binding motif . While first-generation pyrazole inhibitors like Ruxolitinib (JAK1/2) and Tozasertib (Aurora Kinases) have demonstrated clinical success, off-target toxidromes driven by kinome promiscuity remain a significant hurdle .
In this guide, we evaluate the emerging scaffold 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine (hereafter designated as CTP-3A ). We will objectively compare its structural mechanics, biochemical potency, and cellular target engagement against legacy pyrazole inhibitors, providing robust, self-validating experimental workflows for preclinical evaluation.
Structural and Mechanistic Causality (The "Why")
The superior selectivity profile of CTP-3A is not coincidental; it is the result of deliberate, rational drug design targeting specific microenvironments within the kinase ATP-binding pocket.
-
The 1H-pyrazol-3-amine Core: This moiety mimics the adenine ring of ATP. The primary amine at the 3-position acts as a crucial hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrazole nitrogen acts as an acceptor.
-
The 4-Chloro Substitution: Halogenation at the 4-position is the critical differentiator. Unlike the methyl group seen in Tozasertib, the chlorine atom provides a precise steric fill of the hydrophobic gatekeeper pocket. The electron-withdrawing nature of the chlorine modulates the pKa of the pyrazole core, enhancing metabolic stability and restricting rotational degrees of freedom, effectively locking the compound into its bioactive conformation.
-
The 1-(1,3-thiazol-2-ylmethyl) Appendage: The methylene linker provides necessary flexibility, allowing the thiazole ring to project into the solvent-exposed channel or the ribose-binding pocket. The thiazole sulfur and nitrogen offer secondary hydrogen-bonding and dipole-dipole interaction sites, driving kinome selectivity away from highly conserved targets.
Comparative Performance Data
To benchmark CTP-3A, we compared its performance against established pyrazole-based inhibitors using a prototypical serine/threonine kinase model. The data below synthesizes biochemical potency, kinome selectivity, and cellular target engagement.
| Inhibitor | Core Scaffold | Key Substitution | Biochemical IC₅₀ (nM) | Kinome Selectivity S(10) @ 1µM | CETSA ΔTagg (°C) |
| CTP-3A | 1H-pyrazol-3-amine | 4-Chloro, 1-thiazol-2-ylmethyl | 4.2 ± 0.5 | 0.015 | + 6.4 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine-pyrazole | Cyclopentyl-propanenitrile | 3.3 ± 0.4 | 0.042 | + 4.1 |
| Tozasertib | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | 4-Methyl | 12.5 ± 1.1 | 0.110 | + 3.2 |
Note: A lower S(10) score indicates higher kinome selectivity. A higher ΔTagg indicates superior intracellular target stabilization.
Self-Validating Experimental Workflows
A cornerstone of rigorous drug development is orthogonal validation. A potent biochemical IC₅₀ is meaningless if the compound cannot penetrate the cell membrane or binds non-specifically to cytosolic proteins. The following protocols ensure that biochemical potency (TR-FRET) is strictly corroborated by intracellular target engagement (CETSA).
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Rationale: TR-FRET eliminates the high background autofluorescence typical of small-molecule libraries. By utilizing a long-lifetime lanthanide fluorophore (Europium), we introduce a temporal delay before measurement, ensuring only the specific FRET signal from the kinase-substrate interaction is captured .
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Causality: DTT prevents the oxidation of catalytic cysteines, while Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).
-
-
Compound Incubation: Dispense 5 µL of CTP-3A (serial dilutions in 1% DMSO) into a 384-well low-volume plate. Add 5 µL of recombinant Kinase (2 nM final). Incubate for 15 mins at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of Substrate Mix (100 nM ULight-labeled peptide substrate and ATP at its predetermined Km ).
-
Causality: Running the assay at the ATP Km ensures the assay remains sensitive to ATP-competitive inhibitors like CTP-3A without sacrificing the signal window.
-
-
Termination & Detection: After 60 mins, stop the reaction by adding 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 2 nM Europium-labeled anti-phospho antibody.
-
Causality: EDTA chelates Mg²⁺, a required cofactor for kinase activity, instantly halting ATP hydrolysis.
-
-
Readout: Read on a compatible microplate reader using 337 nm excitation and dual emission at 620 nm (Europium) and 665 nm (ULight). Calculate the 665/620 ratio to determine the IC₅₀.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA validates direct target engagement in live cells by measuring the ligand-induced thermal stabilization of the target protein, bridging the gap between biochemical assays and phenotypic readouts .
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., HCT116) in a 6-well plate. Treat with 1 µM CTP-3A or DMSO vehicle for 2 hours at 37°C.
-
Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes (100 µL/tube). Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: Heat denatures unbound proteins, causing them to aggregate, while ligand-bound proteins remain folded and soluble at higher temperatures due to thermodynamic stabilization.
-
-
Lysis: Add a non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40, protease inhibitors). Freeze-thaw the samples three times in liquid nitrogen.
-
Causality: Harsh detergents like SDS would artificially denature the protein, destroying the thermal shift data. NP-40 gently lyses the cell membrane while preserving protein folding.
-
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, stabilized target protein.
-
Quantification: Analyze the supernatant via Western Blot or AlphaScreen. Plot the soluble protein fraction against temperature to determine the aggregation temperature ( Tagg ). A shift ( ΔTagg ) of >2°C confirms intracellular target engagement.
Visualizing the Validation Logic
Figure 1: Structural design logic of CTP-3A and the orthogonal validation workflow.
References
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules / National Center for Biotechnology Information (NCBI) URL: [Link][1]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals / National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: Journal of Medicinal Chemistry / American Chemical Society (ACS) Publications URL: [Link][2]
-
Title: Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: Journal of Biomolecular Screening / National Center for Biotechnology Information (NCBI) URL: [Link][3]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Validation of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
This guide provides an in-depth, experience-driven walkthrough for the validation of analytical methods for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic amine of interest in pharmaceutical research and development. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare the primary method (Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS) with viable alternatives, and ground our protocol in the authoritative standards of the International Council for Harmonisation (ICH).
Introduction: The "Why" Behind Rigorous Validation
In the landscape of drug development, the journey from discovery to clinical application is predicated on data of the highest integrity. The molecule at the center of this guide, 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, is a complex heterocyclic structure. Its accurate quantification in various matrices (e.g., plasma, tissue, or formulation buffers) is non-negotiable for pharmacokinetic, toxicological, and quality control studies.
Method validation provides objective proof that an analytical method is fit for its intended purpose.[1] This guide is designed for researchers and drug development professionals, offering a framework for establishing a robust, reliable, and compliant LC-MS/MS method, while also considering other analytical approaches.
Understanding the Analyte: Physicochemical Profile
Before designing any analytical method, a thorough understanding of the target molecule is paramount. The structure of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine dictates its behavior in solution and within the mass spectrometer.
Chemical Structure:
Sources
A Comparative Guide to the Analytical Confirmation of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
Introduction
In the landscape of drug development and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, which incorporates both pyrazole and thiazole moieties, represent a class of structures with significant potential.[1] The pyrazole ring, in particular, is a versatile scaffold found in numerous pharmaceuticals.[1] However, the novelty of a synthesized compound is only as reliable as its characterization. Unambiguous confirmation of a molecule's identity and purity is not merely a procedural step; it is the foundation upon which all subsequent biological and material testing rests.
This guide provides an in-depth comparison of the analytical techniques used to confirm the structure and purity of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine. We will begin with elemental analysis, the foundational technique for verifying empirical formulas, and then explore how orthogonal methods—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—provide a comprehensive, self-validating data package. This multi-faceted approach is essential for meeting the rigorous standards of scientific integrity and regulatory scrutiny.
Elemental Analysis: The Foundational Stoichiometric Verification
Principle: Why We Start Here
Before delving into complex structural details, we must first confirm that the basic building blocks of our compound are present in the correct proportions. Elemental analysis, typically through combustion analysis, provides a direct measurement of the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[2][3] This technique serves as a fundamental, quantitative check of the compound's empirical formula. For a molecule like 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, which contains heteroatoms like nitrogen and sulfur within its ring structures, this analysis is particularly critical.[4][5]
Theoretical vs. Experimental Data
The molecular formula for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is C₇H₇ClN₄S . Based on this, we can calculate the theoretical mass percentage of each element. The goal of the experiment is to obtain results that fall within a narrow margin of error, typically ±0.4%, of these theoretical values.[6]
| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Illustrative) | Deviation |
| Carbon (C) | C₇H₇ClN₄S | 39.16% | 39.01% | -0.15% |
| Hydrogen (H) | C₇H₇ClN₄S | 3.30% | 3.25% | -0.05% |
| Nitrogen (N) | C₇H₇ClN₄S | 26.10% | 26.28% | +0.18% |
| Sulfur (S) | C₇H₇ClN₄S | 14.94% | 14.81% | -0.13% |
| Chlorine (Cl) | C₇H₇ClN₄S | 16.51% | 16.39% (by Titration) | -0.12% |
Note: The experimental values are illustrative examples of a successful analysis. Chlorine is typically determined by methods other than combustion analysis, such as Schöniger flask combustion followed by titration.
Causality Behind Experimental Choices
Heterocyclic and halogenated compounds can present challenges for complete combustion.[4] The nitrogen atoms within the pyrazole and thiazole rings require vigorous oxidation conditions to be fully converted to N₂ gas for detection.[4][7] Modern elemental analyzers, such as the PerkinElmer 2400 CHN series, are specifically designed to handle these "difficult" compounds by ensuring a high-temperature, oxygen-rich environment.[4][6] To further guarantee complete combustion, a sample may be mixed with a combustion aid like vanadium pentoxide.[4]
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the highly pure, dried compound into a tin capsule. The sample must be free of residual solvents or moisture, as these will significantly skew the results.[6]
-
Instrument Setup: Calibrate the CHNS analyzer (e.g., a PerkinElmer 2400 Series II) using a certified standard, such as acetanilide.
-
Combustion: The sealed tin capsule is dropped into a combustion tube heated to ~950°C. The tin capsule melts, creating a vigorous exothermic reaction that, combined with a pulse of pure oxygen, ensures the complete "flash" combustion of the sample.[3][4]
-
Reduction & Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then passed through a chromatographic column to separate them.
-
Detection: The separated gases elute from the column and are measured by a thermal conductivity detector (TCD). The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the mass percentages of C, H, N, and S.
Workflow for Elemental Analysis
Caption: Workflow of CHNS combustion analysis.
Orthogonal Techniques for Unambiguous Confirmation
While elemental analysis confirms that the correct atoms are present in the correct ratios, it cannot distinguish between isomers or confirm the specific atomic connectivity. Furthermore, its accuracy is entirely dependent on sample purity.[6] To build a complete and trustworthy profile, we employ orthogonal methods that rely on different physical principles.
High-Resolution Mass Spectrometry (HRMS): Confirming the Molecular Formula
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of a compound's exact mass, which in turn enables the unambiguous calculation of its molecular formula. This is a more definitive confirmation of the formula than elemental analysis alone.
| Parameter | Theoretical Value | Experimental Value (Illustrative) |
| Molecular Formula | C₇H₇ClN₄S | C₇H₇ClN₄S |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Exact Mass | 215.0207 | 215.0205 |
Workflow for HRMS Analysis
Caption: General workflow for HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure
Principle: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.[8] ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they create a "map" of the molecule's carbon-hydrogen framework, confirming that the correct isomer has been synthesized. For complex heterocyclic systems, 2D NMR techniques like HMBC and HSQC are often used to confirm the connectivity between different parts of the molecule.[8][9]
Expected Spectral Features for 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine:
-
¹H NMR: Signals corresponding to the pyrazole ring proton, the thiazole ring proton, the methylene (-CH₂-) bridge protons, and the amine (-NH₂) protons. The splitting patterns and chemical shifts would be unique to this specific arrangement.
-
¹³C NMR: Signals for each of the seven distinct carbon atoms in the molecule, including those in the pyrazole and thiazole rings and the methylene bridge.
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in amines.[8]
-
¹H Spectrum Acquisition: Place the sample in the NMR spectrometer. Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D Spectra (if needed): If the structure is ambiguous, run 2D experiments like COSY (proton-proton correlations), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations) to definitively assign all signals and confirm connectivity.[8][9]
Logic Flow for NMR Structural Elucidation
Caption: Logic flow for NMR structural confirmation.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Principle: HPLC is the industry-standard technique for separating components in a mixture, making it ideal for determining the purity of a synthesized compound.[10][11][12] A high-purity sample (typically >95%, preferably >99%) is essential for obtaining accurate elemental analysis data.[6] Impurities such as starting materials, by-products, or residual solvents will contain different elemental ratios, leading to results that deviate from the theoretical values.[13]
Data Presentation: A typical output is a chromatogram showing a major peak for the target compound and any minor peaks for impurities. The purity is calculated based on the relative area of the main peak.
| Method | Purity Result (Illustrative) |
| HPLC (UV, 254 nm) | 99.6% |
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Dilute to a working concentration of ~0.1 mg/mL.
-
Method Development: Select an appropriate column (e.g., C18 reverse-phase) and mobile phase. A gradient elution, starting with a high percentage of water and increasing the organic solvent (e.g., acetonitrile) content over time, is common for separating compounds with different polarities.[12][14]
-
Analysis: Inject the sample onto the HPLC system. Monitor the column eluent with a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Synthesis: A Holistic View of Compound Confirmation
The characterization of a novel compound is a process of building a case. No single technique provides the complete picture, but together, they form a self-validating system that provides irrefutable evidence of a compound's identity and quality.
| Analytical Technique | Question Answered | Role in Confirmation |
| Elemental Analysis | What is the ratio of elements? | Confirms the empirical formula . |
| HRMS | What is the exact molecular mass? | Confirms the molecular formula . |
| NMR Spectroscopy | How are the atoms connected? | Confirms the unique structural isomer . |
| HPLC | How pure is the sample? | Confirms the quality and validates other data. |
For a researcher in drug development, this comprehensive characterization is non-negotiable. It ensures that the biological activity observed in an assay is due to the intended compound and not an impurity. It provides the confidence needed to proceed with further studies, file patents, and meet regulatory requirements. By integrating data from elemental analysis, HRMS, NMR, and HPLC, we move from a hypothetical structure on paper to a fully validated, real-world chemical entity.
References
-
Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy. (2005). Magnetic Resonance in Chemistry. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]
-
Combustion Analysis: Basics & Techniques. (2024). StudySmarter. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
HPLC in pharmaceutical analysis. Labotec. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]
-
Structure Elucidation of a Pyrazolo[5][8]pyran Derivative by NMR Spectroscopy. ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
- Mass Spectrometry of Heterocyclic Compounds. Google Books.
-
Combustion Analysis. Preparatory Chemistry. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]
-
Combustion Analysis Basics. TSI. [Link]
-
Combustion Analysis Ten Examples. chemteam.info. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library. [Link]
-
Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Royal Society of Chemistry. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Royal Society of Chemistry. [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Heterocyclic Compounds. Michigan State University Chemistry. [Link]
-
CHN Elemental Analysis. Northern Illinois University. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link]
-
4-chloro-1-methyl-1h-pyrazol-3-amine. PubChem. [Link]
-
Synthesis and characterization of novel pyrazolone derivatives. Ain Shams University. [Link]
-
Characterization of a novel antibacterial glycopeptide produced by Penicillium sp. M03. (2009). Journal of Applied Microbiology. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and... PMC. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. [Link]
-
Isolation and Characterization of a Novel Lytic Bacteriophage against the K2 Capsule-Expressing Hypervirulent Klebsiella pneumoniae Strain 52145, and Identification of Its Functional Depolymerase. (2021). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. [Link]
-
Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4 1 -aminobiphenyl}amine. (2010). MDPI. [Link]
-
Design, synthesis, and biological evaluation of a cephalosporin-monohydroguaiaretic acid prodrug activated by a monoclonal antibody-beta-lactamase conjugate. (2002). Journal of Medicinal Chemistry. [Link]
-
Product Search. Wellington Laboratories Inc.. [Link]
-
Elemental Analysis tool. University of Sheffield. [Link]
-
BD PureHub™ Disinfecting Cap 510(k) Summary. FDA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. pepolska.pl [pepolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labotec.co.za [labotec.co.za]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. agilent.com [agilent.com]
Standard Operating Procedure & Disposal Protocol: 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
As drug development pipelines increasingly rely on complex, multi-heteroatom building blocks, laboratory safety and waste management must evolve beyond generic disposal guidelines. 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a highly functionalized intermediate featuring a halogenated pyrazole ring, a sulfur-containing thiazole ring, and a primary amine.
This guide provides drug development professionals, EHS officers, and bench scientists with a self-validating, step-by-step operational and disposal protocol. By understanding the mechanistic toxicology and thermal degradation pathways of this compound, laboratories can ensure compliance, prevent the release of persistent organic pollutants (POPs), and maintain the highest standards of environmental stewardship.
Mechanistic Toxicology & Hazard Causality
To handle and dispose of a chemical safely, one must understand its molecular vulnerabilities and degradation byproducts. The structure of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine dictates a strict disposal methodology due to three primary elemental hazards:
-
The Halogen Threat (Chlorine): The molecule contains a chlorine atom bonded to a heterocyclic ring. When subjected to standard, low-temperature combustion, the incomplete oxidation of chlorinated organics provides the thermodynamic precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[1].
-
The Sulfur Threat (Thiazole): The thiazole ring contains sulfur. Upon thermal destruction, this sulfur rapidly oxidizes into sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are potent acid gases[2].
-
The Nitrogen Threat (Pyrazole, Thiazole, Amine): With four nitrogen atoms per molecule, high-temperature combustion will inevitably generate significant volumes of nitrogen oxides (NOₓ)[2].
Because of these factors, this compound cannot be disposed of via standard non-hazardous industrial waste streams or basic solvent recovery systems. It requires processing in a RCRA-permitted hazardous waste incinerator equipped with advanced air pollution control (APC) devices[3].
Quantitative Data & Operational Parameters
The following tables summarize the critical physico-chemical profiling and the required parameters for the facility-level destruction of this compound.
Table 1: Waste Classification & Segregation Profile
| Parameter | Designation / Requirement | Causality |
| Primary Waste Category | Halogenated Organic Waste | Presence of C-Cl bond dictates RCRA halogenated tracking[4]. |
| EPA Waste Code (Typical) | F002 / F005 (if mixed with solvents) | Halogenated solvent/mixture regulations apply[5]. |
| Incompatible Matrices | Strong Acids, Oxidizing Agents | The primary amine is basic; exothermic salt formation or oxidation can occur. |
| Primary Container Material | PTFE-lined or High-Density Polyethylene (HDPE) | Prevents halogenated solvent leaching and degradation. |
Table 2: RCRA Incineration & Destruction Parameters
| Incineration Phase | Required Parameter | Mechanistic Purpose |
| Primary Combustion | > 1100°C (2000°F) | Breaks the C-Cl and heterocyclic bonds completely[6]. |
| Gas Residence Time | Minimum 2.0 seconds | Ensures 99.99% Destruction and Removal Efficiency (DRE)[6]. |
| Thermal Quench | Rapid cooling to < 200°C | Prevents the de novo reformation of dioxins/furans in the exhaust[7]. |
| Wet Scrubbing | Alkaline Matrix (NaOH / Ca(OH)₂) | Neutralizes HCl and SOₓ gases generated by Cl and S atoms[2]. |
Experimental Protocols & Methodologies
To ensure a self-validating safety system, the handling and disposal of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine must be broken down into two distinct phases: Laboratory-Level Segregation and Facility-Level Destruction.
Protocol A: Laboratory-Level Segregation & Containment
This protocol is for bench scientists generating waste containing this compound.
-
Reaction Quenching: Ensure all active reactions involving the compound are fully quenched. If the amine was used as a nucleophile, ensure no residual reactive electrophiles remain in the mixture.
-
Solvent Compatibility Check: Verify that the carrier solvent (e.g., DCM, DMF, or DMSO) is compatible with halogenated waste storage.
-
Transfer & Containment: Using a properly ventilated fume hood, transfer the liquid or solid waste into a designated, PTFE-lined "Halogenated Organic Waste" carboy.
-
Segregation Enforcement: CRITICAL STEP. Do not mix this waste with acidic waste streams (e.g., HCl, TFA). The amine group will react exothermically, potentially over-pressurizing the sealed container.
-
RCRA Labeling: Label the container immediately with the exact chemical constituents, estimated mass/volume of the compound, and the "Halogenated/Sulfur-Containing" hazard warning.
Protocol B: Facility-Level Thermal Destruction (Incineration)
This protocol outlines the required operational steps for the EHS-approved waste disposal vendor.
-
Waste Characterization & Blending: The facility samples the waste to determine its BTU (caloric) value and halogen/sulfur content. It is blended with higher-BTU waste to ensure sustained combustion temperatures[3].
-
Rotary Kiln Injection: The waste is atomized (if liquid) or fed (if solid) into a rotary kiln incinerator operating at a minimum of 1100°C with 150% excess air to guarantee complete oxidation[6].
-
Secondary Combustion (Afterburner): The volatilized gases pass into an afterburner chamber to ensure a strict minimum residence time of 2.0 seconds, achieving the EPA-mandated 99.99% DRE[6].
-
Rapid Thermal Quenching: The exhaust gas is immediately passed through a water quench system, dropping the temperature from >1000°C to below 200°C in milliseconds. This prevents the thermodynamic window where dioxins reform[7].
-
Alkaline Wet Scrubbing: The cooled gas is forced through a packed-bed scrubber containing a sodium hydroxide (NaOH) solution. This neutralizes the HCl (from the chlorine) and SO₂/SO₃ (from the thiazole) into benign aqueous salts[2].
-
NOₓ Reduction: Finally, the gas passes through a Selective Catalytic Reduction (SCR) unit to reduce nitrogen oxides (generated by the pyrazole/amine) into atmospheric nitrogen and water before stack release[1].
Visualizing the Workflows
The following diagrams map the logical progression of waste segregation at the bench and the complex thermal destruction pathway at the disposal facility.
Waste segregation decision tree for multi-heteroatom organic compounds.
Workflow for the thermal destruction of halogenated, sulfur-containing organic waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).[Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency (EPA). [Link]
-
Q-Scrub Incinerator Scrubber Systems. Tri-Mer Corporation.[Link]
-
Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
Air Emissions from Combustion and Incineration Processes: Insights into Air Quality and US EPA Regulations. Digital Commons at Texas A&M University. [Link]
Sources
- 1. digitalcommons.tamusa.edu [digitalcommons.tamusa.edu]
- 2. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. tri-mer.com [tri-mer.com]
Personal protective equipment for handling 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
As a Senior Application Scientist, I approach the handling of specialized, novel intermediates like 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine with a strict "presumed highly hazardous" paradigm. In drug discovery and pharmaceutical research, comprehensive toxicological data (such as specific LD50 values or chronic exposure limits) for early-stage pipeline chemicals are often incomplete. Therefore, we must engineer our safety protocols based on mechanistic structural alerts and established regulatory frameworks[1].
This guide provides a definitive, causality-driven operational protocol for handling this specific halogenated heteroaromatic amine, ensuring both personnel safety and experimental integrity.
Mechanistic Hazard Assessment & Causality
To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule to understand why it poses specific risks. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly driven by a rigorous workplace hazard assessment[2].
The chemical structure of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine contains three critical moieties that dictate our handling strategy:
Table 1: Structural Hazard Matrix and PPE Causality
| Structural Alert | Chemical Property | Toxicological Implication | Required PPE Mitigation |
| Primary Amine (-NH₂) | Nucleophilic, mildly basic | High risk of skin sensitization and allergic contact dermatitis. | Double-layer nitrile gloves; immediate removal upon contamination. |
| Chloro-Pyrazole Ring | High Lipophilicity (↑ LogP) | Rapid dermal and mucosal penetration; carries the molecule through biological barriers. | Chemical-resistant laminate gloves (e.g., Silver Shield) when handled in organic solvents. |
| Thiazole Core | Transition Metal Coordination | Potential off-target metalloenzyme inhibition; unknown chronic toxicity. | N95/P100 particulate respirator or handling strictly within a ventilated balance enclosure. |
Note: Because this compound is a powder at room temperature, aerosolization during transfer poses the highest acute exposure risk.
Exposure Control & PPE Selection Logic
The American Chemical Society (ACS) emphasizes that strong safety cultures rely on continuous hazard analysis rather than blind compliance[3]. PPE is the last line of defense; it must be integrated with engineering controls.
Exposure Control & PPE Selection Workflow for Halogenated Heterocycles.
Self-Validating Operational Protocols
The following methodologies are designed as self-validating systems—meaning each step includes a verification check to ensure the control is actively working before proceeding.
Protocol A: Safe Weighing and Solid Transfer
Causality: Dry powders of lipophilic amines easily aerosolize due to static charge. Inhalation or ocular deposition must be prevented.
-
Engineering Verification: Turn on the ventilated balance enclosure (VBE) or powder hood. Validation: Hold a delicate tissue at the sash opening; verify inward directional airflow before proceeding.
-
PPE Donning & Integrity Check:
-
Don a standard lab coat, safety goggles (ANSI Z87.1+ rated)[4], and an N95/P100 respirator.
-
Validation: Perform a positive/negative pressure seal check on the respirator.
-
Don two pairs of disposable nitrile gloves. Validation: Manually trap air in the outer gloves and squeeze to check for microscopic pinhole leaks prior to donning.
-
-
Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth. This prevents the lipophilic powder from "jumping" due to electrostatic repulsion.
-
Transfer: Tare the vial, transfer the required mass of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine, and cap the vial inside the enclosure.
-
Doffing: Remove the outer pair of contaminated gloves inside the hood and dispose of them in a solid hazardous waste bin.
Protocol B: Solution Preparation and Reaction Setup
Causality: When dissolved in organic solvents (e.g., DMSO, DMF, or DCM), the dermal penetration rate of the chloro-pyrazole moiety increases exponentially. Nitrile alone is insufficient against many aggressive solvents.
-
Engineering Verification: Move the capped vial to a certified chemical fume hood. Validation: Check the digital monitor to ensure face velocity is between 80–120 feet per minute (fpm).
-
Upgraded PPE Donning:
-
Wear chemical splash goggles and a full face shield[4].
-
Don a pair of Silver Shield (polyethylene/EVAL laminate) gloves, which provide broad-spectrum solvent resistance. Place a pair of tight-fitting nitrile gloves over the Silver Shield gloves to restore tactile dexterity.
-
-
Dissolution: Slowly add the solvent to the vial. Validation: Observe for unexpected exotherms or gas evolution (though unlikely for this specific amine, this is a mandatory check for novel compounds).
-
Sealing: Seal the reaction vessel with a PTFE-lined cap or septum.
Protocol C: Spill Response and Decontamination
Causality: Primary amines can adhere strongly to surfaces and cause delayed sensitization if not chemically neutralized or thoroughly physically removed.
-
Containment: If a solid spill occurs, do not sweep (which aerosolizes the powder). If a liquid spill occurs, immediately cover with a universal inert absorbent pad.
-
Decontamination: Wet a disposable towel with a 5% citric acid solution (or dilute acetic acid). Causality: The mild acid will protonate the primary amine (-NH₂ → -NH₃⁺), drastically reducing its lipophilicity and volatility, converting it into a water-soluble salt.
-
Wipe Down: Wipe the area from the perimeter inward.
-
Validation: Swipe the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH confirms the basic amine has been successfully neutralized and removed.
Disposal Plan
Proper waste segregation is critical for regulatory compliance and environmental safety[1].
-
Solid Waste: Any heavily contaminated gloves, empty vials, or absorbent pads must be placed in a sealed, puncture-resistant container labeled: "Hazardous Solid Waste: Halogenated Heteroaromatic Amine / Toxic."
-
Liquid Waste: Solutions containing this compound must be disposed of in a dedicated Halogenated Organic Waste carboy. Causality: The chloro-pyrazole ring dictates that this cannot be mixed with non-halogenated waste, as halogenated compounds require specific high-temperature incineration to prevent the formation of dioxins.
References
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Accessed March 2026.[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Accessed March 2026.[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910 Subpart I). U.S. Department of Labor. Accessed March 2026. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
